Molecular Weight and Formula Differentiation from 1-Benzyl-5-oxopyrrolidine-3-carbonitrile and 3-[(Benzyloxy)methyl]pyrrolidine
The target compound (C13H14N2O2, MW 230.26) is structurally differentiated from its closest commercial analog 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (C12H12N2O, MW 200.24) by an additional oxygen atom and two hydrogen atoms, reflecting the benzyloxymethyl ether replacing the N-benzyl substituent. Compared to 3-[(Benzyloxy)methyl]pyrrolidine (C12H17NO, MW 191.27) , the target compound incorporates both the 5-oxo and 3-carbonitrile groups, resulting in a mass increase of 38.99 Da and the addition of two hydrogen bond acceptor sites.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 230.26 g/mol; Formula C13H14N2O2; H-bond acceptors: 4 (carbonyl O, nitrile N, ether O, lactam O) |
| Comparator Or Baseline | Comparator 1 (1-Benzyl-5-oxopyrrolidine-3-carbonitrile): MW 200.24, C12H12N2O, H-bond acceptors: 2; Comparator 2 (3-[(Benzyloxy)methyl]pyrrolidine): MW 191.27, C12H17NO, H-bond acceptors: 2 |
| Quantified Difference | ΔMW = +30.02 Da vs Comparator 1; ΔMW = +38.99 Da vs Comparator 2; ΔH-bond acceptors = +2 vs both comparators |
| Conditions | Standard elemental analysis and structural formula comparison |
Why This Matters
The higher molecular weight and additional hydrogen bond acceptor capacity of the target compound directly affect solubility, lipophilicity, and protein-ligand interaction potential, making it unsuitable for direct substitution with lower-MW analogs in SAR campaigns.
